molecular formula C8H14O4 B14424030 Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol CAS No. 84414-68-6

Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol

Cat. No.: B14424030
CAS No.: 84414-68-6
M. Wt: 174.19 g/mol
InChI Key: ZCTDGNRTQGPDII-UHFFFAOYSA-N
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Description

Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol is a compound that combines the properties of acetic acid and a bicyclic ether structure. The compound is known for its unique chemical structure, which includes a seven-membered ring with an oxygen atom, making it a versatile molecule in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of cyclohexene by dendritic complexes can produce 7-oxabicyclo[4.1.0]heptan-2-one .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like dendritic complexes and reducing agents such as NADPH-dependent 3-quinuclidinone reductases . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions include 7-oxabicyclo[4.1.0]heptan-2-one and other derivatives that can be further utilized in various applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 7-oxabicyclo[4.1.0]heptan-2-ol include 7-oxabicyclo[2.2.1]heptane, 1,2-epoxycyclohexane, and 1,4-epoxycyclohexane .

Uniqueness: What sets 7-oxabicyclo[4.1.0]heptan-2-ol apart from these similar compounds is its specific ring structure and the presence of the hydroxyl group at the second position. This unique structure allows it to undergo specific reactions and form distinct products that are not achievable with other similar compounds .

Conclusion

Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol is a versatile compound with a wide range of applications in scientific research, particularly in the fields of chemistry and biology. Its unique structure and reactivity make it a valuable tool for the synthesis of various bioactive compounds and polymers.

Properties

CAS No.

84414-68-6

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol

InChI

InChI=1S/C6H10O2.C2H4O2/c7-4-2-1-3-5-6(4)8-5;1-2(3)4/h4-7H,1-3H2;1H3,(H,3,4)

InChI Key

ZCTDGNRTQGPDII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(C2C(C1)O2)O

Origin of Product

United States

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